![molecular formula C13H14N4O3S B14254697 4-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide CAS No. 170928-62-8](/img/structure/B14254697.png)
4-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties . This compound is characterized by the presence of an amino group, a formylhydrazinyl group, and a sulfonamide group attached to a benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 4-nitrobenzenesulfonamide with hydrazine hydrate to form 4-aminobenzenesulfonamide. This intermediate is then reacted with 4-formylbenzenediazonium chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the formyl group can produce alcohols .
Applications De Recherche Scientifique
4-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in developing new drugs, particularly antibiotics.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide involves its interaction with bacterial enzymes. It acts as a competitive inhibitor of dihydropteroate synthetase, an enzyme involved in the synthesis of folic acid. By inhibiting this enzyme, the compound prevents the formation of dihydrofolate and tetrahydrofolate, which are essential for bacterial DNA synthesis and cell division .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfamethazine: 4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzene sulfonamide
Sulfadiazine: 4-amino-N-(pyrimidin-2-yl)benzene-1-sulfonamide
Uniqueness
4-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide is unique due to its specific structural features, such as the formylhydrazinyl group, which imparts distinct chemical reactivity and biological activity compared to other sulfonamides .
Propriétés
Numéro CAS |
170928-62-8 |
|---|---|
Formule moléculaire |
C13H14N4O3S |
Poids moléculaire |
306.34 g/mol |
Nom IUPAC |
N-[4-[(4-aminophenyl)sulfonylamino]anilino]formamide |
InChI |
InChI=1S/C13H14N4O3S/c14-10-1-7-13(8-2-10)21(19,20)17-12-5-3-11(4-6-12)16-15-9-18/h1-9,16-17H,14H2,(H,15,18) |
Clé InChI |
SSJVTUQGYMJVGX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N)S(=O)(=O)NC2=CC=C(C=C2)NNC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-chlorophenyl)sulfonylamino]-N-[(3-nitrophenyl)methylideneamino]benzamide](/img/structure/B14254619.png)
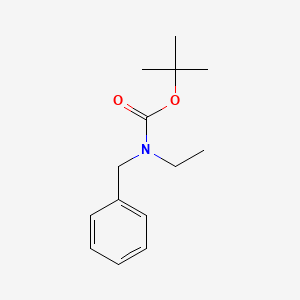

![1-[4-(2-Nitrophenoxy)piperidin-1-yl]ethan-1-one](/img/structure/B14254644.png)
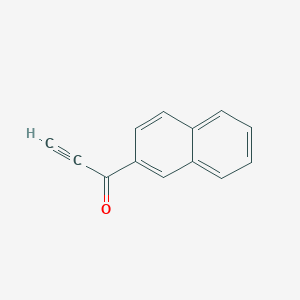
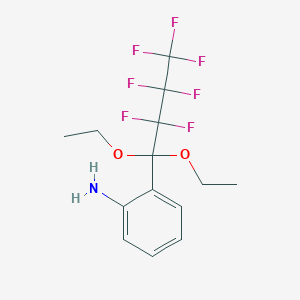
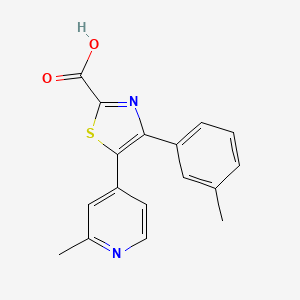
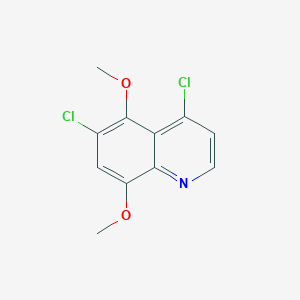
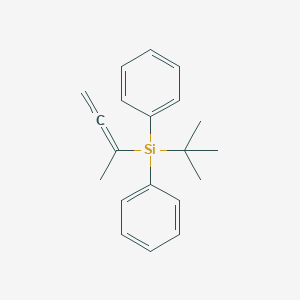
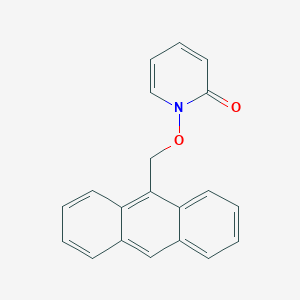

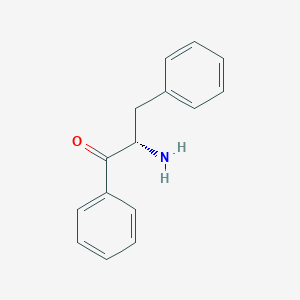
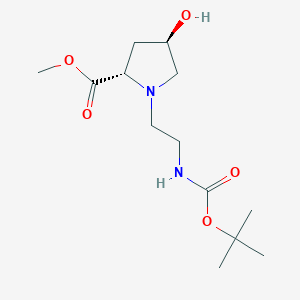
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-asparagine](/img/structure/B14254699.png)
